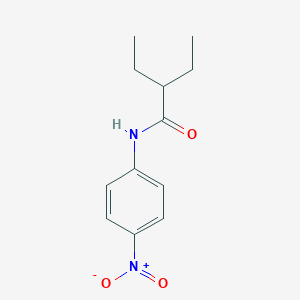

2-ethyl-N-(4-nitrophenyl)butanamide

Beschreibung

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

2-ethyl-N-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C12H16N2O3/c1-3-9(4-2)12(15)13-10-5-7-11(8-6-10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

ZEXZCTUOCVFVRX-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(4-Nitrophenyl)Butanamide ()

Structural Differences : Lacks the 2-ethyl group on the butanamide chain.

Properties and Reactivity :

- Decomposition: Undergoes ozonation to yield 1-nitrocyclohexene (C₆H₉NO₂), a safer byproduct with low toxicity (only eye irritant) .

- Applications: Used in wastewater treatment to mitigate hazards of methylene blue dyes via degradation pathways .

2-(Allyl(4-Nitrophenyl)Amino)-N-(Substituted Benzyl)Butanamides ()

Structural Differences :

- Feature an allylamino group and substituted benzyl moieties (e.g., 2-bromo or 4-methoxy).

- Example: 2-(allyl(4-nitrophenyl)amino)-N-(2-bromobenzyl)butanamide. Synthesis: Prepared via multicomponent reactions involving allylamine, aldehydes, and benzyl bromides, followed by flash chromatography . Properties:

- Substituent Effects : Bromo or methoxy groups on the benzyl ring alter electronic properties and steric bulk, influencing solubility and reactivity in further transformations.

- NMR Data : Detailed ¹H/¹³C NMR and IR spectra confirm structural integrity and functional groups .

2-Ethyl-N-(2-Methyl-4-Nitrophenyl)Butanamide ()

Structural Differences : Contains a 2-methyl group on the 4-nitrophenyl ring.

Properties :

(2S)-2-Amino-3-Methyl-N-(4-Nitrophenyl)Butanamide Hydrochloride ()

Structural Differences :

- Chiral Center: (2S)-configuration with an amino and methyl group on the butanamide chain.

- Salt Form : Hydrochloride salt enhances solubility in polar solvents.

Properties : - Molecular Formula : C₁₁H₁₆ClN₃O₃.

- Bioactivity: The amino group introduces basicity, making it suitable for biochemical applications (e.g., enzyme substrates). The hydrochloride salt likely has a higher melting point and improved crystallinity compared to neutral amides .

Comparative Analysis Table

Key Findings and Implications

- Ethyl Group Role: The 2-ethyl substituent in the target compound likely enhances lipophilicity and stability compared to non-ethyl analogs, though this may reduce solubility in aqueous systems .

- Nitro Group Reactivity : Positional substituents (e.g., 2-methyl in ) modulate electronic effects and steric accessibility, impacting reactions like ozonation or electrophilic substitution .

- Functional Group Diversity: Amino groups () or allylamino moieties () expand utility in drug design or multicomponent syntheses, whereas the target compound’s simplicity may favor industrial scalability .

Vorbereitungsmethoden

Synthesis of 2-Ethylbutanoyl Chloride

The acid chloride route begins with the conversion of 2-ethylbutanoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is typically employed under reflux conditions (60–70°C) for 2–3 hours, yielding 2-ethylbutanoyl chloride with >90% conversion efficiency. Excess thionyl chloride is removed via distillation, leaving the reactive intermediate suitable for immediate use.

Coupling with 4-Nitroaniline

The acyl chloride is reacted with 4-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (Et₃N) serves as a base to neutralize HCl, with stoichiometric ratios of 1:1.2 (acid chloride:amine) ensuring complete conversion. After 4–6 hours of stirring at room temperature, the crude product is washed with 5% HCl, saturated NaHCO₃, and brine to remove unreacted reagents. Column chromatography (hexane:ethyl acetate, 4:1) affords the pure amide in 70–75% yield.

Key Advantages:

-

Short reaction time (6–8 hours total)

-

High purity (≥95% by HPLC)

-

Scalability for industrial production

Carbodiimide-Based Coupling

Activation of 2-Ethylbutanoic Acid

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. In dimethylformamide (DMF), 2-ethylbutanoic acid (1 equiv) is mixed with EDC (1.5 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes, forming an active ester intermediate.

Amide Bond Formation

4-Nitroaniline (1 equiv) is added, and the reaction proceeds at 25°C for 12–18 hours. The mixture is diluted with ethyl acetate, washed with 10% citric acid and 5% NaOH, and dried over MgSO₄. Evaporation and recrystallization from ethanol yield the product in 80–85% purity.

Optimization Insights:

-

Solvent choice : DMF enhances reactivity but complicates purification; THF offers a balance of solubility and ease of workup.

-

Temperature control : Prolonged heating (>40°C) risks nitro group reduction.

Magnesium Alkoxide-Assisted Synthesis

Patent-Derived Methodology

Adapted from WO2019211868A1, this approach uses magnesium chloride and triethylamine in a dimethoxyethane (DME) solvent system. 2-Ethylbutanoic acid (1 equiv) and 4-nitroaniline (1.1 equiv) are combined with MgCl₂ (0.2 equiv) and Et₃N (2 equiv) at 65–70°C for 6 hours. The magnesium alkoxide facilitates proton abstraction, enhancing nucleophilic attack by the amine.

Workup and Isolation

Post-reaction, the mixture is cooled to 20°C, and isopropyl acetate/n-heptane (1:1) is added to precipitate impurities. Filtration and solvent evaporation yield the amide with 70–72% efficiency. While less efficient than carbodiimide methods, this protocol avoids moisture-sensitive reagents, making it suitable for large-scale applications.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Carbodiimide Route | Magnesium Alkoxide Route |

|---|---|---|---|

| Yield | 70–75% | 80–85% | 70–72% |

| Reaction Time | 6–8 hours | 12–18 hours | 6 hours |

| Purity | ≥95% | ≥98% | ≥92% |

| Scalability | High | Moderate | High |

| Cost Efficiency | Moderate | Low | High |

Mechanistic Considerations

Acid Chloride Reactivity

The electrophilic acyl carbon in 2-ethylbutanoyl chloride undergoes nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate. Subsequent chloride departure yields the amide. The electron-withdrawing nitro group slightly deactivates the aromatic ring, necessitating stoichiometric excess of the amine.

Carbodiimide Activation

EDC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with HOBt to form a stable active ester. This intermediate reacts efficiently with 4-nitroaniline, even at ambient temperatures.

Magnesium-Mediated Pathways

Mg²⁺ coordinates with the carboxylic acid’s oxygen, increasing electrophilicity. Et₃N deprotonates the amine, enhancing its nucleophilicity. This dual activation enables amidation without pre-forming reactive intermediates.

Challenges and Mitigation Strategies

-

Nitro Group Stability : Avoid reductive conditions (e.g., Pd/C, H₂) and strong acids (e.g., H₂SO₄) during workup.

-

Amine Solubility : 4-Nitroaniline’s limited solubility in non-polar solvents necessitates polar aprotic solvents like DMF or DME.

-

Byproduct Formation : Excess acyl chloride may hydrolyze to the acid; rigorous drying of solvents minimizes this side reaction.

Q & A

Q. What are the optimized synthetic routes for 2-ethyl-N-(4-nitrophenyl)butanamide, and how can purity be ensured?

The compound can be synthesized via PyBOP®-mediated amidation of 2-ethylbutanoic acid with 4-nitroaniline in dry DMF, followed by purification using flash column chromatography (silica gel, EtOAC/hexane gradient). Yield optimization (up to 78%) is achieved by controlling stoichiometry (1.03:1 acid-to-amine ratio) and reaction time under inert conditions. Purity (>95%) is confirmed via HPLC and ¹H NMR .

Q. Which spectroscopic techniques are critical for structural validation of 2-ethyl-N-(4-nitrophenyl)butanamide?

Key techniques include:

- ¹H/¹³C NMR : To confirm amide bond formation (δ ~8.5 ppm for aromatic protons, δ ~2.5 ppm for ethyl group).

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) matching the molecular formula (C₁₂H₁₅N₂O₃). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .

Q. How does the nitro group in 2-ethyl-N-(4-nitrophenyl)butanamide influence its reactivity in substitution reactions?

The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). Kinetic studies using UV-Vis spectroscopy can monitor substituent effects .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in NMR data for derivatives of 2-ethyl-N-(4-nitrophenyl)butanamide?

Discrepancies (e.g., split signals, unexpected coupling) may arise from rotameric equilibria or impurities. Strategies include:

- Variable-Temperature NMR : To freeze rotamers and simplify splitting.

- COSY/NOESY : To assign adjacent protons and confirm spatial arrangements.

- Crystallography : Resolve absolute configuration (e.g., as demonstrated for 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide ).

Q. How can computational modeling predict the biological activity of 2-ethyl-N-(4-nitrophenyl)butanamide?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict binding affinity. Molecular docking (AutoDock/Vina) against targets like cyclooxygenase-2 (COX-2) or kinases identifies potential interactions. Comparative analysis with 3-methyl-N-(4-nitrophenyl)benzamide (a COX-2 inhibitor) validates predictions .

Q. What mechanisms underlie the compound’s enzyme inhibition, and how are kinetics characterized?

Mechanistic studies use:

- Lineweaver-Burk Plots : To determine inhibition type (competitive/non-competitive).

- IC₅₀ Assays : Dose-response curves in enzyme systems (e.g., α-amylase or proteases).

- Surface Plasmon Resonance (SPR) : Quantifies binding constants (Kd). For example, similar nitroaryl amides show IC₅₀ values <10 µM against bacterial enzymes .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data for 2-ethyl-N-(4-nitrophenyl)butanamide in different solvents?

Q. Which in vitro assays are optimal for evaluating cytotoxicity of this compound?

- MTT/PrestoBlue Assays : Cell viability in cancer lines (e.g., HeLa, MCF-7).

- Apoptosis Markers : Caspase-3/7 activation via fluorescence.

- ROS Detection : DCFH-DA probe for oxidative stress. Normalize data to controls (e.g., cisplatin) and validate via LC-MS to exclude assay interference .

Q. How can researchers design SAR studies for 2-ethyl-N-(4-nitrophenyl)butanamide derivatives?

- Core Modifications : Vary alkyl chain length (ethyl → propyl) or nitro position (para → meta).

- Bioisosteric Replacement : Swap nitro for cyano or sulfonamide groups.

- Pharmacophore Mapping : Identify critical motifs (amide, nitro, hydrophobic tail).

High-throughput screening (HTS) and QSAR models prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.